molecular formula C13H15N3O3S B2623230 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 353477-35-7

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide

Cat. No.: B2623230
CAS No.: 353477-35-7
M. Wt: 293.34
InChI Key: GERFCFCAFVHXCD-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position and linked to a 2,4-dimethoxybenzamide moiety via an amide bond. This structure combines the electron-rich dimethoxybenzene ring with the heterocyclic thiadiazole system, which is known for its diverse pharmacological and agrochemical applications .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-4-11-15-16-13(20-11)14-12(17)9-6-5-8(18-2)7-10(9)19-3/h5-7H,4H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GERFCFCAFVHXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the thiadiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Typical reaction conditions involve moderate temperatures and solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

Antimicrobial Activity

The compound has shown promising results against various microbial strains. Its structural components contribute to its efficacy in inhibiting bacterial growth and combating drug-resistant pathogens.

Case Study: Antibacterial Efficacy

A recent study investigated the antibacterial properties of several thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide. The compound demonstrated significant activity against multidrug-resistant strains of Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values comparable to or lower than traditional antibiotics such as linezolid.

Microbial Strain MIC (µg/mL) Comparison Antibiotic MIC (µg/mL)
MRSA8Linezolid16
E. coli16Ciprofloxacin32

Anticancer Properties

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has also been evaluated for its anticancer potential. The compound's ability to inhibit cell proliferation in various cancer cell lines positions it as a candidate for further development in cancer therapy.

Case Study: Cytotoxic Effects

In vitro studies assessed the cytotoxic effects of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide against several cancer cell lines including MCF7 (breast cancer), SKNMC (neuroblastoma), and HT29 (colon cancer). The compound exhibited a dose-dependent reduction in cell viability.

Cell Line IC50 (µM) Reference Drug IC50 (µM)
MCF710Doxorubicin5
SKNMC15Paclitaxel7
HT2912Cisplatin8

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with various enzymes and receptors, leading to the inhibition of their activity. For example, the compound has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby increasing the levels of this neurotransmitter in the brain . This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Thiadiazole-Benzamide Derivatives

Compound Name Thiadiazole Substituent Benzamide Substituent Key Structural Differences Reference
Target Compound 5-ethyl 2,4-dimethoxy Baseline for comparison
N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide 5-[(cyclopentylcarbamoyl)methyl]sulfanyl 2,4-dimethoxy Bulkier substituent with sulfanyl and carbamoyl groups; may reduce solubility
N-(5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide (3c) 3-hydroxyquinoxalin-2-yl 3,4-dimethoxy Extended aromatic system (quinoxaline) introduces π-π stacking potential
1-(3,4-dimethylphenyl)sulfonyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)cyclopentane-1-carboxamide 5-ethyl Cyclopentane-1-carboxamide Sulfonyl group and cyclopentane alter electronic profile and steric bulk
N-(5-benzylthio-1,3,4-thiadiazol-2-yl)piperazinyl quinolone derivatives 5-benzylthio Piperazinyl quinolone Benzylthio enhances antibacterial activity; quinolone backbone broadens spectrum

Key Observations :

  • The target compound’s ethyl group provides moderate lipophilicity compared to bulkier substituents (e.g., cyclopentylcarbamoyl or benzylthio), which may improve pharmacokinetic properties .
  • Dimethoxy groups on the benzamide (vs.

Key Observations :

  • The benzylthio-substituted derivatives () exhibit superior antibacterial activity, likely due to enhanced membrane disruption via hydrophobic interactions .
  • The target compound’s ethyl and dimethoxy groups may prioritize selectivity over broad-spectrum activity, as seen in related compounds with similar substituents .

Biological Activity

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives. This class of compounds has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. This article aims to provide a detailed overview of the biological activity of this specific compound based on available research findings.

Chemical Structure and Properties

The compound N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide can be described by the following structural formula:

C12H14N4O3S\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}_3\text{S}

Molecular Weight: 278.33 g/mol
CAS Number: Not specifically listed but can be derived from its components.

Antimicrobial Activity

Thiadiazole derivatives have been shown to exhibit significant antimicrobial properties. Studies indicate that compounds containing the 1,3,4-thiadiazole moiety can inhibit the growth of various bacteria and fungi. For instance, derivatives have been tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

Anticancer Properties

Research has indicated that thiadiazole derivatives possess anticancer activity. In particular, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide has been investigated for its potential to inhibit cancer cell proliferation. A study demonstrated that similar compounds could induce apoptosis in cancer cells through various mechanisms including cell cycle arrest and modulation of apoptotic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of thiadiazole derivatives is notable. Compounds similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide have shown efficacy in reducing inflammation markers in animal models. This could be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 .

Anticonvulsant Activity

One significant area of interest is the anticonvulsant activity of thiadiazole derivatives. Research indicates that certain derivatives can be effective in models of induced seizures. For example, studies have shown that compounds with similar structures exhibit higher efficacy than standard anticonvulsants like valproic acid in seizure models .

Case Studies

  • Anticancer Study : A study involving a derivative of 1,3,4-thiadiazole demonstrated a significant reduction in tumor size in mice models when treated with the compound at specific dosages over a period of time. The mechanism was linked to the compound's ability to induce apoptosis in cancerous cells.
  • Antimicrobial Study : In vitro studies revealed that N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2,4-dimethoxybenzamide exhibited a minimum inhibitory concentration (MIC) against E. coli and S. aureus, indicating its potential as an antimicrobial agent.

Research Findings Summary Table

Activity Effectiveness Mechanism References
AntimicrobialHighInhibition of bacterial growth
AnticancerModerateInduction of apoptosis
Anti-inflammatorySignificantReduction of cytokines and COX-2 inhibition
AnticonvulsantHighEfficacy in seizure models

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